6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Description
6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C15H14ClN5O and its molecular weight is 315.76. The purity is usually 95%.
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Biological Activity
6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS: 937598-14-6) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₅H₁₄ClN₅O
- Molecular Weight : 315.76 g/mol
- Structure : The compound contains a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorophenyl group and a carbohydrazide moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of activity include:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess the ability to inhibit the growth of various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 μg/mL | Bactericidal |
Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Bactericidal |
Mycobacterium tuberculosis | Not specified | Antitubercular |
The above data suggests strong antimicrobial potential against both Gram-positive bacteria and Mycobacterium tuberculosis .
Anti-inflammatory Activity
Pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory properties. Compounds in this class have shown promising results as selective COX-2 inhibitors.
Compound | IC50 Value (μg/mL) | Comparison Drug |
---|---|---|
This compound | 60.56 | Diclofenac Sodium (54.65) |
Other derivatives | Varies | Varies |
This indicates that the compound may serve as an effective anti-inflammatory agent comparable to established drugs .
Case Studies
Several studies have been conducted to evaluate the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Antimicrobial Evaluation : A study highlighted the efficacy of various pyrazole derivatives against pathogenic strains, with specific focus on their MIC values and bactericidal activities .
- Anti-inflammatory Mechanisms : Research demonstrated that certain derivatives could inhibit COX enzymes effectively, which is crucial for reducing inflammation .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-8-13-11(15(22)19-17)7-12(18-14(13)21(2)20-8)9-3-5-10(16)6-4-9/h3-7H,17H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRARDDQPNWSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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